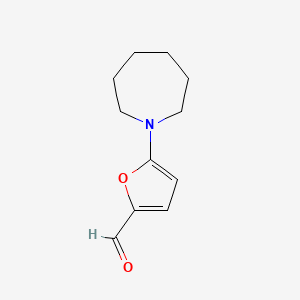

5-Azepan-1-yl-furan-2-carbaldehyde

Description

Contextual Significance of Azepane Ring Systems in Medicinal Chemistry and Organic Synthesis

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its non-planar, flexible conformation allows it to interact with biological targets in a three-dimensional space that is often underexplored by more common five- and six-membered rings. This unique structural feature has led to the incorporation of the azepane moiety into a wide array of therapeutic agents.

Azepane-based compounds have demonstrated a remarkable diversity of pharmacological activities. More than 20 drugs containing the azepane core have received FDA approval for treating a variety of diseases. Their applications span from anticancer and antimicrobial agents to treatments for Alzheimer's disease and anticonvulsant therapies. The structural versatility of the azepane ring system makes it a valuable building block for the discovery of new therapeutic agents.

In the realm of organic synthesis, the construction of the azepane ring has been a subject of considerable research. Synthetic chemists have developed numerous strategies to access these seven-membered rings, including ring-expansion reactions and dearomative ring expansion of nitroarenes. The ability to functionalize the azepane ring at various positions further enhances its utility as a versatile synthetic intermediate.

Importance of Furan-2-carbaldehyde Scaffolds as Versatile Building Blocks

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a bio-based platform chemical that has garnered significant attention as a renewable and versatile building block in organic synthesis. mdpi.com Derived from the dehydration of sugars found in agricultural biomass, furfural and its derivatives are key starting materials for the synthesis of a wide range of chemicals and materials. mdpi.com

The furan (B31954) ring itself is a five-membered aromatic heterocycle containing an oxygen atom. The presence of the aldehyde group at the 2-position of the furan ring in furan-2-carbaldehyde provides a reactive handle for a multitude of chemical transformations. These include oxidation to the corresponding carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions.

In medicinal chemistry, the furan scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily modify the furan ring and its substituents allows for the fine-tuning of a molecule's biological profile. For instance, the synthesis of 5-substituted furan-2-carbaldehydes is a common strategy to explore structure-activity relationships and develop new therapeutic candidates.

Overview of Research Trajectories for Furan-Azepane Hybrid Structures

The integration of the azepane ring and the furan-2-carbaldehyde scaffold into a single molecule, as seen in 5-Azepan-1-yl-furan-2-carbaldehyde, represents a promising avenue of research. While specific, in-depth studies on this particular compound are not yet widespread in publicly available literature, the known properties of its constituent parts suggest several potential research directions.

The synthesis of such hybrid structures is a key area of investigation. A common approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the 5-position of a furan-2-carbaldehyde derivative with azepane. chemsrc.com Another potential route is through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen bonds.

From a medicinal chemistry perspective, furan-azepane hybrids are of interest for their potential biological activities. The azepane moiety can enhance binding to biological targets, while the furan-2-carbaldehyde core provides a platform for further chemical modification. Research in this area would likely involve the synthesis of a library of related compounds with different substituents on either the furan or azepane ring to explore their structure-activity relationships for various therapeutic targets. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, making these compounds potential candidates for enzyme inhibitors or probes for studying protein function.

In the field of materials science, the bifunctional nature of this compound could be exploited for the development of novel polymers and functional materials. The aldehyde group can participate in polymerization reactions, while the nitrogen atom of the azepane ring can be quaternized to introduce charge or used as a coordination site for metal ions.

Structure

3D Structure

Properties

IUPAC Name |

5-(azepan-1-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBGLUZBWRZSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355446 | |

| Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-58-3 | |

| Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Azepan 1 Yl Furan 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H-NMR) reveals the number of distinct proton environments and their proximity to one another. In 5-Azepan-1-yl-furan-2-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the furan (B31954) ring protons, and the protons of the azepane ring.

The aldehyde proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, generally between δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The furan ring displays two signals corresponding to the protons at the C3 and C4 positions. Due to the influence of the adjacent aldehyde and azepane groups, these protons would appear as doublets. Based on data from related furan derivatives, the H3 proton is expected to resonate at a different chemical shift than the H4 proton. cdnsciencepub.comresearchgate.net

The azepane ring contains 12 protons. Due to the ring's flexibility and the potential for different conformations, the signals for these methylene (B1212753) (-CH₂) groups may be complex. Typically, they would appear as multiplets in the upfield region of the spectrum (approximately δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (C2' and C7') are expected to be the most downfield of the azepane signals due to the deshielding effect of the nitrogen.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | 9.0 - 9.7 | Singlet (s) | Highly deshielded by the carbonyl group. |

| Furan H-3 | 7.0 - 7.4 | Doublet (d) | Coupled to H-4. |

| Furan H-4 | 6.2 - 6.6 | Doublet (d) | Coupled to H-3. |

| Azepane α-CH₂ (to N) | 3.3 - 3.8 | Multiplet (m) | Deshielded by the adjacent nitrogen atom. |

Note: Predicted values are based on analyses of furan-2-carbaldehyde and related N-substituted heterocycles. Actual values may vary. cdnsciencepub.comrsc.orgstackexchange.com

Carbon-13 NMR complements ¹H-NMR by providing a map of the carbon skeleton. A proton-decoupled ¹³C-NMR spectrum for this compound would show a distinct peak for each unique carbon atom.

The molecule contains 11 unique carbon environments. The aldehyde carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ 175-185 ppm). The carbons of the furan ring typically resonate between δ 110-160 ppm. The C2 and C5 carbons, being attached to the electron-withdrawing aldehyde group and the electron-donating nitrogen of the azepane ring respectively, will have their chemical shifts significantly influenced. The carbons of the azepane ring will appear in the upfield region of the spectrum (δ 25-55 ppm), with the carbons adjacent to the nitrogen appearing more downfield than the others.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde (C=O) | 175 - 185 | The most deshielded carbon in the molecule. |

| Furan C-5 | 155 - 165 | Attached to the azepane nitrogen. |

| Furan C-2 | 150 - 155 | Attached to the aldehyde group. |

| Furan C-3 | 120 - 125 | Furan ring carbon. |

| Furan C-4 | 110 - 115 | Furan ring carbon. |

| Azepane α-C (to N) | 45 - 55 | Deshielded by the adjacent nitrogen. |

Note: Predicted values are based on analyses of furan-2-carbaldehyde and other furan derivatives. Actual values may vary. mdpi.comresearchgate.net

Deuterium (B1214612) (²H) NMR is a powerful technique used in isotopic labeling studies to trace the path of molecules through chemical reactions or metabolic processes. researchgate.net Although ²H has a low natural abundance (0.016%), compounds can be synthetically enriched with deuterium at specific sites. wikipedia.org

For a furan-2-carbaldehyde derivative, isotopic labeling is often focused on the aldehyde group. mdpi.com For instance, synthesizing this compound with a deuterium atom replacing the aldehyde proton (a -CDO group) would allow researchers to track the fate of this specific group in a reaction. A ²H-NMR experiment on such a labeled compound would show a distinct peak in the deuterium spectrum corresponding to the labeled position, confirming the success of the deuteration and allowing for mechanistic investigation. mdpi.comresearchgate.net While no specific ²H-NMR studies on this compound are documented, the methods applied to deuterate the parent compound, furfural (B47365), such as using a deuterated formylating agent in a Vilsmeier-type reaction, could be adapted for its synthesis. mdpi.comresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. It is exceptionally useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretch of the aldehyde group, which is expected in the range of 1660-1700 cm⁻¹. The exact position is influenced by conjugation with the furan ring. Other key absorptions include C-H stretching of the furan ring and aldehyde group (around 2700-2800 cm⁻¹ and 3100 cm⁻¹), C-N stretching of the azepane amine (around 1100-1300 cm⁻¹), and the C-O-C stretching of the furan ring. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aldehyde) | 1660 - 1700 | Strong |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium to Weak |

| C-H Stretch (Furan Ring) | ~3100 | Medium |

| C-N Stretch (Tertiary Amine) | 1100 - 1300 | Medium |

Note: Values are based on typical frequencies for these functional groups and data from related furan compounds. mdpi.comresearchgate.net

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. While IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in IR may be strong in Raman, and vice versa.

In the analysis of this compound, Raman spectroscopy would also clearly show the C=O aldehyde stretch. Symmetrical vibrations and bonds involving non-polar groups, such as C-C bonds within the furan and azepane rings, often produce strong Raman signals. A comparative analysis of IR and Raman spectra can thus provide a more complete picture of the vibrational modes of the molecule. For the parent compound furfural, Raman spectra show characteristic C=O-H bands and fingerprint bands that are very similar to the IR spectra, with subtle differences that aid in a full structural assignment. mdpi.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight of this compound and for studying its structural features through fragmentation analysis. With a molecular formula of C₁₁H₁₅NO₂, the compound has a calculated molecular weight of approximately 193.24 g/mol . scbt.com In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 194.25.

The fragmentation pattern observed in mass spectrometry provides a fingerprint of the molecule's structure. For furan-2-carbaldehyde derivatives, characteristic fragmentation pathways involve the cleavage of substituents from the furan ring. mdpi.com In the case of this compound, the electron ionization (EI) or collision-induced dissociation (CID) mass spectrum is expected to show specific fragmentation patterns. A primary fragmentation would likely be the loss of the formyl radical (•CHO), a common fragmentation for aldehydes, leading to a significant fragment ion. mdpi.com Another predictable fragmentation pathway involves the cleavage of the azepane ring.

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) is another advanced technique used for the analysis of furan derivatives, where fragmentation can sometimes be observed. For instance, studies on 2-furaldehyde have shown fragmentation that can interfere with the measurement of other related compounds, highlighting the importance of understanding these pathways for accurate analysis in complex mixtures. copernicus.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Ion Type | m/z (approx.) |

|---|---|---|---|

| Molecular Mass Confirmation | Molecular Ion | [M]⁺ | 193.24 |

| Molecular Mass Confirmation | Protonated Molecule | [M+H]⁺ | 194.25 |

| Fragmentation Analysis | Loss of formyl group | [M-CHO]⁺ | 164.23 |

X-ray Crystallography in Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

Analysis of Molecular Conformation and Crystal Packing

The data from an X-ray crystal structure analysis reveals critical details about the molecule's conformation—the spatial arrangement of its atoms—and how the molecules pack together in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related furan-2-carbaldehyde derivatives, such as (E)-furan-2-carbaldehyde O-benzoyloxime, provides valuable insights into the expected structural features. researchgate.netnih.govnih.gov

In the crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime, the furan ring and the benzoate (B1203000) group are nearly coplanar. nih.govnih.gov This planarity suggests significant electronic conjugation across the molecule. The packing of these molecules in the crystal is stabilized by intermolecular forces, including C—H···O hydrogen bonds and offset π–π stacking interactions between aromatic rings. researchgate.netnih.gov These interactions create a stable, repeating three-dimensional structure.

For this compound, a crystal structure would similarly reveal the planarity of the furan-carbaldehyde core and the conformation of the seven-membered azepane ring, which is non-planar. The analysis would also detail how the molecules arrange themselves, identifying any hydrogen bonds involving the aldehyde oxygen or other potential packing forces that dictate the solid-state architecture.

Table 2: Illustrative Crystallographic Data from a Related Furan-2-Carbaldehyde Derivative ((E)-furan-2-carbaldehyde O-benzoyloxime) researchgate.netnih.govnih.gov

| Parameter | Observation | Significance |

|---|---|---|

| Molecular Conformation | ||

| Dihedral Angle (Furan/Substituent) | Nearly coplanar rings (dihedral angle of 11.68°) | Indicates extensive electronic conjugation. |

| Bond Lengths | Consistent with C-O, C=C, and C-C bond types within the furan ring | Confirms the aromatic character and bonding pattern of the furan moiety. |

| Crystal Packing | ||

| Intermolecular Interactions | C—H···O hydrogen bonds | Key interactions that guide the formation of molecular chains. |

Chromatographic Techniques in Purity Assessment and Mixture Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods are employed to ensure the purity of synthesized batches and to separate it from reaction byproducts or other components in a mixture.

Column chromatography is a standard purification technique used in the synthesis of this compound, often employing a solvent system like ethyl acetate (B1210297) and hexane (B92381) to separate the target molecule from unreacted starting materials and impurities. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the final purity of the compound, often aiming for a purity level of 97% or higher for research applications.

For the analysis of furan derivatives in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are particularly powerful. researchgate.netmdpi.com These methods combine the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. GC-MS/MS can separate and quantify furan isomers, such as 2-methylfuran (B129897) and 3-methylfuran, which can be challenging to resolve by other means. mdpi.com This capability is crucial for accurately analyzing mixtures containing various furan derivatives.

Table 3: Chromatographic Methods for the Analysis and Purification of Furan Derivatives

| Technique | Application | Typical Mobile/Stationary Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Purification | Silica Gel / Ethyl Acetate-Hexane Gradient | Isolate the target compound from a crude reaction mixture. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Reversed-phase (e.g., C18) / Acetonitrile-Water | Quantify the purity of the final product with high accuracy. |

Computational and Theoretical Investigations of 5 Azepan 1 Yl Furan 2 Carbaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed investigation of molecular geometry, energy, and electronic properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate the ground-state properties of complex systems. For 5-Azepan-1-yl-furan-2-carbaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. nih.gov

These calculations can predict key structural parameters. For instance, in related furan-2-carbaldehyde derivatives, DFT has been used to calculate bond lengths and angles, revealing the planarity of the furan (B31954) ring and the orientation of the aldehyde group. acs.org For this compound, geometry optimization would reveal the preferred conformation of the flexible seven-membered azepane ring and its orientation relative to the furan ring. The total energy calculated through DFT is a crucial indicator of the molecule's stability.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G) |

| Bond Length | C=O (aldehyde) | 1.21 Å |

| C-C (furan ring) | 1.37 - 1.44 Å | |

| C-O (furan ring) | 1.36 Å | |

| C-N (furan-azepane link) | 1.38 Å | |

| Bond Angle | O=C-H (aldehyde) | 124.5° |

| C-N-C (azepane ring) | 118.2° |

Note: The data in this table are illustrative and represent typical values for similar molecular structures based on computational studies.

Hartree-Fock (HF) Methods in Comparative Computational Analyses

The Hartree-Fock (HF) method is an ab initio computational approach that was a precursor to DFT. While it is generally less accurate than modern DFT methods because it does not account for electron correlation in the same way, it remains a valuable tool for comparative analyses. mdpi.com Often, computational studies will report results from both HF and DFT calculations to provide a more comprehensive understanding of a molecule's properties.

Comparing the results from HF and DFT can highlight the importance of electron correlation effects on the geometry and energy of this compound. Typically, bond lengths calculated with HF are shorter than those predicted by DFT and experimental values. This comparative approach strengthens the confidence in the computational predictions.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. For example, in similar furan derivatives, the HOMO is often localized on the furan ring, while the LUMO may be centered on the electron-withdrawing aldehyde group. medcraveonline.commedcrave.com This analysis helps in understanding how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and based on typical results for similar heterocyclic compounds from DFT calculations.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electrical charge within a molecule is fundamental to its physical properties and how it interacts with its environment. Computational methods can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net

The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the oxygen atom of the aldehyde group and the nitrogen atom of the azepane ring would be expected to be regions of high electron density (colored red), indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms, particularly the aldehyde proton and those on the azepane ring, would show positive potential (colored blue), indicating their likelihood to act as hydrogen bond donors or sites for nucleophilic attack. This information is invaluable for predicting intermolecular interactions.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Beyond the electronic structure of a single molecule, computational modeling can simulate how a molecule behaves in a larger system, such as its interaction with a biological target.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be performed to investigate its potential as an inhibitor for various enzymes. The furan ring and the azepane moiety are common scaffolds in bioactive compounds. nih.gov Docking studies would involve placing the 3D structure of the compound into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The simulation can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on similar furan derivatives have been used to predict their binding modes to enzymes like EGFR tyrosine kinase. medcrave.com

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | Asp124, Phe210, Arg345 |

| Types of Interactions | Hydrogen bond with Asp124, Pi-pi stacking with Phe210 |

Note: This data is for illustrative purposes only and represents a plausible outcome of a molecular docking simulation.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Assessment

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and conformational stability of molecules like this compound. These simulations model the atomic and molecular interactions over time, providing insights into the structural evolution and stability of the compound.

Key Parameters from Molecular Dynamics Simulations:

Root Mean Square Deviation (RMSD): To assess structural stability over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radial Distribution Functions: To understand the interaction of the molecule with its environment (e.g., solvent).

Potential Energy Surface Scans: To determine low-energy conformations and rotational barriers.

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of organic molecules. These computational approaches allow for the calculation of NMR spectra, and vibrational frequencies, which are essential for structural elucidation.

Calculated NMR Isotropic Shift Values (GIAO Methodologies)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netresearchgate.net This method, typically employed with a DFT functional like B3LYP, computes the isotropic magnetic shielding tensors for each nucleus in the molecule. globalresearchonline.net The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning the signals in experimentally obtained spectra, especially for complex structures where signal overlap is common. researchgate.net The accuracy of these predictions is often high, with good correlation to experimental data. researchgate.net

Table 1: Representative Theoretical vs. Experimental NMR Data Approach This table illustrates how calculated NMR data would be presented and compared with experimental values for a given compound. The values shown are hypothetical for illustrative purposes, as specific data for this compound is not available.

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 (Aldehyde) | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| Azepane-Cα | Value | Value |

| Azepane-Cβ | Value | Value |

| Azepane-Cγ | Value | Value |

Theoretical Vibrational Frequency Analysis and Spectral Visualization

Theoretical vibrational analysis, also commonly performed using DFT methods, calculates the harmonic vibrational frequencies of a molecule. These frequencies correspond to the different vibrational modes (stretching, bending, etc.) and can be directly compared to experimental infrared (IR) and Raman spectra. The analysis not only helps in the assignment of experimental spectral bands but also confirms the nature of the optimized molecular geometry (i.e., whether it is a true energy minimum). researchgate.net

For this compound, theoretical calculations would identify the characteristic vibrational modes. For example, the C=O stretching frequency of the aldehyde group, the C-N stretching frequency of the azepane linkage, and the various C-H and ring vibrations of the furan and azepane moieties would be calculated. globalresearchonline.netresearchgate.netnih.gov These theoretical spectra provide a detailed vibrational fingerprint of the molecule. globalresearchonline.netresearchgate.net

Table 2: Illustrative Theoretical Vibrational Frequencies This table demonstrates the typical output of a theoretical vibrational frequency analysis. The assignments and wavenumbers are examples based on known furan and amine vibrations and are not specific calculated values for the target compound.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) |

| Aldehyde C=O Stretch | ~1700-1720 |

| Furan Ring C=C Stretch | ~1500-1580 |

| Azepane C-N Stretch | ~1100-1250 |

| Furan Ring C-O-C Stretch | ~1000-1100 |

| Aldehyde C-H Stretch | ~2700-2800 |

| Azepane CH₂ Bending | ~1440-1480 |

Future Directions and Research Opportunities

Development of Novel and Green Synthetic Methodologies

The future synthesis of 5-Azepan-1-yl-furan-2-carbaldehyde will likely focus on developing more efficient and environmentally benign protocols. Traditional synthetic routes often involve multiple steps with harsh reagents and solvents. A plausible and direct approach for synthesizing this compound is the nucleophilic aromatic substitution of 5-bromo-2-furaldehyde (B32451) with azepane.

Future research will aim to optimize this reaction using green chemistry principles. This includes the exploration of:

Microwave-Assisted Synthesis: This technique has been successfully used for synthesizing other furan (B31954) chalcones and can significantly reduce reaction times and energy consumption.

Green Solvents: Investigating the use of greener solvents like ionic liquids, deep eutectic solvents, or even water could replace traditional volatile organic solvents, reducing the environmental impact. nih.gov

Catalyst Development: The development of novel, reusable catalysts, such as magnetic nanocatalysts, could facilitate cleaner production and easier purification. researchgate.net One-pot multicomponent reactions, which reduce the number of separate synthesis and purification steps, represent another promising avenue for efficient and economical production. researchgate.net

Exploration of Diverse Biological Activities and Therapeutic Applications

While specific biological data for this compound is not yet published, the furan-2-carbaldehyde scaffold is a cornerstone in many compounds with significant therapeutic potential. Future research must involve extensive screening of this specific molecule to determine its bioactivity profile. Based on analogous structures, the most promising areas for investigation are anticancer and antimicrobial activities.

Anticancer Potential: Numerous 5-substituted furan derivatives have demonstrated potent anticancer effects. For instance, various carbohydrazide (B1668358) derivatives bearing a furan moiety have shown significant cytotoxic activity against lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.govresearchgate.netinnovareacademics.in Some furan-based compounds act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov The exploration of this compound against a panel of cancer cell lines is a critical next step.

Table 1: Anticancer Activity of Related Furan Derivatives

| Compound Type | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| Pyridine (B92270) carbohydrazide furan derivative | MCF-7 (Breast Cancer) | 4.06 µM nih.gov | Cell cycle arrest at G2/M phase, apoptosis induction. nih.gov |

| N-phenyl triazinone furan derivative | MCF-7 (Breast Cancer) | 2.96 µM nih.gov | Cell cycle arrest at G2/M phase, apoptosis induction. nih.gov |

| Carbamothioyl-furan-2-carboxamide | HepG2 (Liver Cancer) | Showed 33.29% cell viability at 20 µg/mL. nih.gov | Not specified. |

| Carbohydrazide furan derivative (3e) | A549 (Lung Cancer) | 43.38 µM researchgate.netinnovareacademics.in | Not specified. |

Antimicrobial Activity: The furan nucleus is also a key feature in many antimicrobial agents. Derivatives of 5-nitro-2-furaldehyde (B57684) have a long history as antibacterial agents. nih.govijcce.ac.ir More recent studies show that furan-carboxamide and furan chalcone (B49325) derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net For example, certain 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines, which are structurally related, have high antifungal activity against C. neoformans. researchgate.net Therefore, screening this compound against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains, is a high-priority research direction.

Advanced Computational Studies for Rational Drug Design and Optimization

Computational methods are indispensable for accelerating drug discovery by predicting the biological activity and optimizing the structure of lead compounds. For this compound, advanced computational studies will be crucial for its development.

Molecular Docking: This technique can predict how the compound binds to the active site of specific biological targets, such as enzymes or receptors implicated in cancer or microbial infections. Docking studies on similar furan derivatives have been used to identify potential anticancer targets like tyrosine kinase receptors and tubulin, and antibacterial targets like FabH. researchgate.netnih.govnih.gov Such studies can elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its potential biological activity and guide the design of more potent analogues. ijcce.ac.irnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in By synthesizing and testing a small library of analogues of this compound, QSAR models can be developed. These models can identify which physicochemical properties (e.g., electronic, steric) are critical for activity, enabling the prediction of the potency of novel, unsynthesized derivatives and prioritizing the most promising candidates for synthesis. chitkara.edu.inresearchgate.netresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. These models can forecast the drug-likeness and potential liabilities of this compound early in the development process, helping to avoid costly failures in later stages. Studies on similar furan-oxadiazole derivatives have shown good predicted gastrointestinal absorption and low toxicity. nih.gov

Integration of High-Throughput Screening and Omics Technologies with SAR Studies

To efficiently explore the therapeutic potential and understand the mechanism of action of this compound, modern large-scale screening technologies are essential.

High-Throughput Screening (HTS): Both virtual and experimental HTS can rapidly evaluate the compound against vast libraries of biological targets. Virtual HTS, using docking protocols, has been successfully employed to identify novel furan carboxylate derivatives as inhibitors of enzymes like ATP-citrate lyase, an anticancer target. nih.gov This can be followed by experimental HTS assays to confirm activity and determine potency.

Omics Technologies: Should the compound show significant bioactivity, "omics" technologies (genomics, proteomics, metabolomics) can provide a deep understanding of its mechanism of action. For example, proteomics could identify the proteins whose expression levels change in cancer cells upon treatment, revealing the cellular pathways affected by the compound.

Structure-Activity Relationship (SAR) Studies: The data from HTS and omics, combined with computational modeling, will fuel comprehensive SAR studies. By systematically modifying the azepane ring and the furan-carbaldehyde core, researchers can establish clear relationships between specific structural features and biological activity, leading to the rational design of optimized drug candidates with enhanced potency and selectivity.

Investigation of Bio-renewable Sourcing and Sustainable Synthesis

A significant advantage of the furan scaffold is its potential origin from renewable biomass. The core starting material, furfural (B47365) (furan-2-carbaldehyde), is an important platform chemical produced industrially from the dehydration of sugars found in agricultural byproducts like corncobs, wheat bran, and sawdust. chitkara.edu.in

Future research should focus on establishing a fully sustainable synthetic pathway for this compound. This involves:

Utilizing furfural derived from non-food biomass as the primary feedstock.

Developing catalytic processes to convert this bio-based furfural into the necessary precursor, such as 5-bromo-2-furaldehyde, under green conditions.

Integrating these bio-renewable sourcing strategies with the green synthetic methodologies outlined in section 7.1 to create a truly sustainable and economically viable production process. Research into derivatizing other biomass-derived furans, like 5-(hydroxymethyl)furfural (HMF), also provides a rich platform for creating a variety of functionalized furan building blocks for polymer and pharmaceutical synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Azepan-1-yl-furan-2-carbaldehyde?

- Methodology :

- Step 1 : Start with furan-2-carbaldehyde derivatives (e.g., 5-substituted furans) as precursors. For example, describes the synthesis of 5-methylsulfanylfuran-2-carbaldehyde via thioether formation.

- Step 2 : Introduce the azepane moiety through nucleophilic substitution or coupling reactions. Use catalysts like palladium for cross-coupling (analogous to methods in for hydroxymethyl derivatives).

- Step 3 : Purify using column chromatography with solvents like ethyl acetate/hexane, and confirm purity via HPLC (≥97%, as per purity standards in ).

- Key Considerations : Monitor reaction progress with TLC and optimize pH/temperature to minimize side products .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks for the aldehyde proton (~9.8 ppm in H NMR) and azepane ring protons (δ 1.5–3.0 ppm). Compare with analogous compounds in and .

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H] for CHNO: 210.11) using ESI-MS.

- X-ray Crystallography : If crystals are obtainable, use single-crystal diffraction (as in ) to resolve stereochemical ambiguities.

- Validation : Cross-reference with PubChem or NIST databases for spectral matches .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as aldehydes can cause irritation ().

- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS H315/H317 warnings in ).

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ().

- Documentation : Review SDS sheets for analogous compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde in ) to infer toxicity profiles .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Experimental Design :

- Variables : Test factors like reaction temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Use a central composite design to model yield (%) as a function of variables.

- Validation : Replicate runs to identify significant factors (p < 0.05). For example, highlights pre-experimental screening to reduce variables.

Q. How to resolve discrepancies in spectroscopic data for this compound?

- Troubleshooting :

- Impurity Analysis : If NMR shows extra peaks, perform HPLC-MS () to detect impurities (e.g., unreacted azepane or oxidation byproducts).

- Isomerism Check : Assess for keto-enol tautomerism or ring-opening using C NMR (compare carbonyl shifts with ).

- Method Calibration : Validate analytical conditions (e.g., column type, mobile phase) using certified standards (NIST guidelines in ).

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Strategy :

- DFT Calculations : Use Gaussian or ORCA to model transition states for azepane-furan coupling. Compare with experimental activation energies.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics.

- Process Simulation : Apply COMSOL Multiphysics () to optimize heat/mass transfer in scaled-up reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.